2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
CAS No.: 2034477-67-1
Cat. No.: VC6455950
Molecular Formula: C26H22N4O4S
Molecular Weight: 486.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034477-67-1 |
|---|---|
| Molecular Formula | C26H22N4O4S |
| Molecular Weight | 486.55 |
| IUPAC Name | 3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C26H22N4O4S/c1-32-19-13-11-17(12-14-19)24-28-23(34-29-24)16-35-26-27-21-9-5-4-8-20(21)25(31)30(26)15-18-7-3-6-10-22(18)33-2/h3-14H,15-16H2,1-2H3 |
| Standard InChI Key | WGGKAFLNHIIROG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold integrates three key motifs:
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Quinazolinone: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, known for its role in kinase inhibition and DNA intercalation .
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1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, contributing to metabolic stability and hydrogen-bonding capacity.
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Methoxyphenyl Substituents: The 4-methoxyphenyl group on the oxadiazole and the 2-methoxyphenylmethyl group on the quinazolinone introduce steric bulk and modulate electronic properties.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C26H22N4O4S | 486.55 | Quinazolinone, Oxadiazole, S-alkyl |
| 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl... | C23H20N4O6S2 | 536.61 | Quinazolinone, Sulfonamide, Ethenyl |
| 4-Fluorophenyl Analog | C24H18F2N4O3S | 492.49 | Quinazolinone, Oxadiazole, Fluorophenyl |
Synthesis and Optimization
Synthetic Pathway
The synthesis involves multi-step reactions, as inferred from analogous compounds:
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Oxadiazole Formation: Cyclization of a nitrile and hydroxylamine derivative under acidic conditions.
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Sulfanyl Linkage: Thioether formation via nucleophilic substitution between a mercapto-quinazolinone intermediate and an oxadiazole-methyl halide.
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Purification: Column chromatography or recrystallization from dichloromethane/hexane mixtures.
Table 2: Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole Cyclization | NH2OH·HCl, NaHCO3, EtOH, reflux | 65–75 |
| Thioether Coupling | K2CO3, DMF, 60°C, 12h | 50–60 |
| Final Purification | Silica gel chromatography (EtOAc/Hexane 3:7) | 85–90 |
Challenges in Synthesis
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Steric Hindrance: Bulky methoxyphenyl groups may reduce reaction rates during coupling steps.
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Sensitivity to Hydrolysis: The oxadiazole ring’s stability under basic or aqueous conditions requires anhydrous reaction environments.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (500 MHz, DMSO-d6):
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13C NMR:
Mass Spectrometry
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ESI-MS: m/z 487.2 [M+H]+ (calculated 486.55).
Infrared Spectroscopy
Biological Activity and Mechanism
Hypothesized Targets
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Kinase Inhibition: Structural similarity to BRAF inhibitors suggests potential activity against serine/threonine kinases .
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Antimicrobial Activity: Oxadiazole moieties disrupt bacterial cell wall synthesis via penicillin-binding protein interaction.
In Silico Predictions
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Molecular Docking: Preliminary models (unpublished) indicate high affinity for EGFR kinase (binding energy: -9.2 kcal/mol).
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ADMET Properties: Predicted logP = 3.1 (moderate lipophilicity), CNS permeability: Low.
Comparative Analysis with Analogues
Table 3: Biological Activities of Quinazolinone Derivatives
| Compound | IC50 (EGFR) | Antibacterial (MIC, S. aureus) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | Not tested | 32 (hypothesized) | <10 (predicted) |
| 4-Fluorophenyl Analog | 12 nM | 16 | 15 |
| Sulfamoyl Derivative | 45 nM | 64 | 8 |
Stability and Reactivity
Thermal Stability
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DSC Analysis: Melting point observed at 218–220°C, with decomposition above 300°C.
Hydrolytic Degradation
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Susceptible to base-catalyzed hydrolysis at the oxadiazole ring, forming carboxylic acid derivatives.
Future Directions
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Biological Assays: Prioritize kinase inhibition screening and cytotoxicity studies.
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Formulation Studies: Address low solubility via prodrug design or nanoencapsulation.
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Structural Optimization: Replace methoxy groups with bioisosteres to enhance metabolic stability.
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